3-Cyclopropyl-4-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Its molecular formula is with a molecular weight of approximately 150.18 g/mol. This compound exhibits significant pharmacological potential and is utilized in various scientific applications, particularly in medicinal chemistry.
The compound can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich, where it is available for research purposes. Additionally, it has been studied in academic literature focusing on its synthesis and biological activities.
The synthesis of 3-cyclopropyl-4-methyl-1H-pyrazole typically involves several methods, primarily focusing on cyclization reactions.
The synthesis may involve several steps, including the formation of intermediates such as pyrazolines, which can be further oxidized to produce the desired pyrazole structure. The use of catalysts like copper triflate has been reported to enhance reaction efficiency .
The molecular structure of 3-cyclopropyl-4-methyl-1H-pyrazole features a cyclopropyl group at the 3-position and a methyl group at the 4-position of the pyrazole ring.
3-Cyclopropyl-4-methyl-1H-pyrazole can participate in various chemical reactions due to its reactive functional groups.
The reactivity of this compound allows it to serve as a building block for synthesizing more complex molecules in medicinal chemistry.
The mechanism of action for 3-cyclopropyl-4-methyl-1H-pyrazole involves its interaction with biological targets.
The physical and chemical properties of 3-cyclopropyl-4-methyl-1H-pyrazole are crucial for understanding its behavior in various applications.
3-Cyclopropyl-4-methyl-1H-pyrazole has several scientific uses:
Pyrazole, a five-membered diazole heterocycle with vicinal nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its synthetic versatility, metabolic stability, and capacity for bioisosteric replacement. Its aromatic character arises from a six π-electron system, with one nitrogen donating a lone electron pair and the other donating two electrons from a p orbital. This configuration enables electrophilic substitution at position 4, while positions 3 and 5 are susceptible to nucleophilic attacks [3]. Crucially, the N-unsubstituted pyrazole exhibits amphoteric behavior: the pyrrole-like nitrogen (N1-H) acts as a hydrogen bond donor, and the pyridine-like nitrogen (N2) serves as a hydrogen bond acceptor. This dual functionality permits simultaneous interactions with biological targets, a feature that diminishes upon N-alkylation .
Pyrazole’s significance in oncology is underscored by its presence in eight United States Food and Drug Administration-approved protein kinase inhibitors, including Avapritinib, Crizotinib, and Erdafitinib. These drugs target critical kinases such as Akt, Aurora kinases, B-Raf, and Janus kinase, exploiting the pyrazole’s ability to occupy adenine-binding pockets in ATP-competitive inhibition. The scaffold’s metabolic resistance to cytochrome P450 oxygenases—attributed to its inherent acidity—enhances its pharmacokinetic profile compared to imidazole or oxazole analogs . Table 1 highlights key pyrazole-based kinase inhibitors:
Table 1: FDA-Approved Pyrazole-Containing Protein Kinase Inhibitors
Inhibitor | Primary Kinase Target | Therapeutic Application |
---|---|---|
Avapritinib | PDGFR, KIT | Gastrointestinal stromal tumors |
Crizotinib | ALK, ROS1, c-Met | Non-small cell lung cancer |
Erdafitinib | FGFR | Urothelial carcinoma |
Ruxolitinib | JAK1/JAK2 | Myelofibrosis, polycythemia vera |
The cyclopropyl group confers distinct steric and electronic properties that enhance ligand-receptor interactions. Its high bond angle strain (∼115°) generates a character described as "π-like", enabling partial conjugation with adjacent π-systems and facilitating hydrophobic interactions within protein binding pockets. This moiety improves metabolic stability by blocking benzylic oxidation and reducing susceptibility to enzymatic degradation [5]. In cannabinoid receptor ligands, cyclopropyl-containing pyrazoles like 1,4-dihydroindeno[1,2-c]pyrazoles exhibit nanomolar affinity for CB2 receptors, with selectivity ratios exceeding 9,800-fold over CB1 receptors. The cyclopropyl’s planar constraint optimizes spatial orientation for receptor docking, as evidenced by agonist-induced ERK1/2 phosphorylation in HL-60 cells (+83.0 ± 4.2% at 10 nM) [5].
Concurrently, the methyl group at position 4 of the pyrazole ring influences electronic distribution and steric accessibility. As an electron-donating substituent, it elevates the highest occupied molecular orbital energy of the heterocycle, enhancing nucleophilicity at adjacent positions. This modification also increases the acidity of the N1-H proton (pKa ∼12–14), reinforcing hydrogen-bond-donating capacity. In tricyclic pyrazole derivatives, methyl substitution at this position augments binding affinity for kinases by promoting van der Waals contacts with hydrophobic residues in the hinge region, such as valine and alanine [3]. The synergy between cyclopropyl and methyl groups is evident in molecular frameworks like 5-cyclopropyl-4-methyl-1H-pyrazole (SMILES: CC1=C(NN=C1N)C2CC2), where these substituents collectively restrict molecular flexibility, thereby reducing entropic penalties upon protein binding [1] [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1